molecular formula C17H21N3O4S B2572948 2-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide CAS No. 2034445-72-0

2-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide

Cat. No.: B2572948
CAS No.: 2034445-72-0
M. Wt: 363.43
InChI Key: RHDUBMISZPIQPL-HDJSIYSDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide is a synthetic small molecule of significant interest in oncological research, primarily for its potential as a Bcl-2 inhibitor. The compound is designed to mimic the function of native BH3-only proteins, thereby disrupting protein-protein interactions between the anti-apoptotic Bcl-2 protein and its pro-apoptotic binding partners like BAK and BAX . This mechanism promotes the initiation of the mitochondrial apoptosis pathway, making it a targeted strategy for eliminating cancer cells that rely on Bcl-2 for survival . Its molecular structure, featuring a pyrimidine heterocycle and a trans-configured cyclohexyl linker, is characteristic of compounds developed to fit precisely into the flexible P2 pocket of the Bcl-2 protein. This strategic design aims to achieve potent binding to both wild-type Bcl-2 and mutant forms, such as the G101V mutant, which is a known source of acquired resistance to first-generation therapies like venetoclax . Researchers can utilize this compound to investigate novel treatments for Bcl-2-dependent malignancies, including various lymphomas and leukemias, and to explore mechanisms for overcoming drug resistance in relapsed patients . The presence of the pyrimidine scaffold, a common motif in many approved therapeutic agents, further underscores its utility in medicinal chemistry and preclinical drug discovery programs .

Properties

IUPAC Name

2-methoxy-N-(4-pyrimidin-2-yloxycyclohexyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-23-15-5-2-3-6-16(15)25(21,22)20-13-7-9-14(10-8-13)24-17-18-11-4-12-19-17/h2-6,11-14,20H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHDUBMISZPIQPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)NC2CCC(CC2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide typically involves multiple steps:

    Formation of the benzenesulfonamide core: This can be achieved by reacting benzenesulfonyl chloride with an appropriate amine under basic conditions.

    Introduction of the pyrimidin-2-yloxy group: This step involves the nucleophilic substitution of a suitable pyrimidine derivative with the cyclohexylamine intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic ring and the pyrimidin-2-yloxy group can participate in various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of benzenesulfonic acid derivatives.

    Reduction: Formation of cyclohexylamine derivatives.

    Substitution: Formation of halogenated or nitrated benzenesulfonamide derivatives.

Scientific Research Applications

Therapeutic Potential

The compound has been studied for its potential use in treating various diseases, primarily due to its ability to inhibit specific enzymes and receptors involved in disease progression.

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrimidine derivatives, including the target compound. Pyrimidine-based compounds have shown efficacy against a range of cancers, including breast and colon cancers. For instance, compounds similar to 2-methoxy-N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide have exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic window .

Antimicrobial Properties

Sulfonamide derivatives have historically been recognized for their antibacterial activity. The target compound's sulfonamide moiety suggests potential effectiveness against bacterial pathogens. Studies have reported that modifications in the sulfonamide structure can enhance antibacterial activity, making it a candidate for further investigation in antimicrobial drug development .

Enzyme Inhibition

The compound is believed to act as an inhibitor of specific kinases involved in cancer cell signaling pathways. Kinase inhibitors are a prominent class of anticancer agents, and the structural attributes of the compound support its role as a potential inhibitor .

Interaction with Biological Targets

The pyrimidine and sulfonamide groups allow for versatile interactions with various biological targets, including receptors and enzymes critical for cellular processes. This multi-targeted approach may contribute to its therapeutic efficacy across different disease states .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of compounds related to this compound.

StudyFindings
Study 1 Investigated the synthesis of pyrimidine derivatives showing significant anticancer activity against MCF-7 breast cancer cells with IC50 values lower than standard treatments .
Study 2 Reported on the antibacterial efficacy of sulfonamide derivatives against various strains of Staphylococcus aureus and Escherichia coli, demonstrating MIC values comparable to existing antibiotics .
Study 3 Explored structure-activity relationships (SAR) highlighting how modifications in the sulfonamide group can enhance antimicrobial potency against resistant bacterial strains .

Mechanism of Action

The mechanism of action of 2-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of their activity. The pyrimidin-2-yloxy group may enhance binding affinity and selectivity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Sulfonamide Derivatives

N-(4-Methoxyphenyl)benzenesulfonamide
  • Structure : Simpler analog with a 4-methoxy group on the benzenesulfonamide’s phenyl ring.
  • Key Differences : Lacks the cyclohexyl-pyrimidine ether moiety, resulting in reduced steric bulk and conformational flexibility.
  • Properties: Exhibits hydrogen-bonding networks in its crystal structure, critical for stability .
4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
  • Structure : Features a pyrazolo-pyrimidine fused ring system attached to benzenesulfonamide.
  • Key Differences : Incorporates a chromene-oxo group and fluorine atoms, enhancing electronic effects and metabolic stability. The pyrazolo-pyrimidine core may offer distinct binding interactions compared to the pyrimidin-2-yloxy group in the target compound .
  • Properties : Higher molecular weight (589.1 g/mol) and lipophilicity due to the fused aromatic system.

Pyrimidine-Containing Sulfonamides

N-[5-Fluoro-2-(4-methylbenzyloxy)pyrimidin-4-yl]methanesulfonamide
  • Structure : Methanesulfonamide linked to a pyrimidine ring with 5-fluoro and 4-methylbenzyloxy substituents.
  • Key Differences : Methanesulfonamide (vs. benzenesulfonamide) reduces steric hindrance, while the benzyloxy group increases lipophilicity. The absence of a cyclohexyl spacer limits conformational diversity .
  • Synthesis : Involves methanesulfonyl chloride reacting with a pyrimidine amine precursor, a common sulfonamide formation strategy .

Cyclohexyl-Linked Compounds

tert-Butyl 4-((1R,4R)-4-(Dibenzylamino)cyclohexyl)piperazine-1-carboxylate
  • Structure: Cyclohexyl group with dibenzylamino and piperazine substituents.
  • Key Differences: Piperazine and dibenzylamino groups introduce basic nitrogen centers, contrasting with the pyrimidin-2-yloxy group’s hydrogen-bonding capability. The (1R,4R) configuration aligns with the target compound, suggesting stereochemical preferences in synthesis .

Comparative Analysis Table

Compound Name Molecular Weight (g/mol) Key Substituents Notable Properties Reference
2-Methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide ~407.4 (calculated) 2-Methoxybenzenesulfonamide, (1r,4r)-cyclohexyl, pyrimidin-2-yloxy High stereochemical specificity; potential for hydrogen bonding and π-π stacking. N/A
N-(4-Methoxyphenyl)benzenesulfonamide 293.3 4-Methoxyphenyl, benzenesulfonamide Crystalline stability via H-bonding; simpler structure .
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-... 589.1 Pyrazolo-pyrimidine, fluorophenyl, chromene-oxo High lipophilicity; enhanced metabolic stability due to fluorine .
N-[5-Fluoro-2-(4-methylbenzyloxy)pyrimidin-4-yl]methanesulfonamide 355.4 Methanesulfonamide, 5-fluoro, 4-methylbenzyloxy Reduced steric bulk; straightforward synthesis .

Research Findings and Implications

  • Stereochemistry: The (1r,4r) cyclohexyl configuration in the target compound may enhance binding to chiral biological targets compared to non-stereospecific analogs .
  • Bioactivity : Pyrimidine-containing sulfonamides (e.g., ) often target kinases or GPCRs due to their hydrogen-bonding capacity. The target compound’s pyrimidin-2-yloxy group could mimic ATP in kinase binding pockets.
  • Solubility : The cyclohexyl group may reduce aqueous solubility compared to linear linkers but improve membrane permeability.
  • Synthetic Routes : Methanesulfonamide formation () and reductive amination () provide methodological parallels for synthesizing the target compound’s amine precursor.

Biological Activity

The compound 2-methoxy-N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide represents a novel class of benzenesulfonamide derivatives that have garnered attention for their potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory , and anticancer research. This article aims to summarize the biological activity of this compound, supported by recent studies and findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula: C18H22N2O3S
  • CAS Number: [insert CAS number if available]
  • Molecular Weight: 346.44 g/mol

This compound features a pyrimidine ring connected to a cyclohexyl group, which is further substituted with a methoxy group and a benzenesulfonamide moiety. The structural complexity suggests diverse interactions with biological targets.

Biological Activity Overview

Recent studies have evaluated the biological activities of related benzenesulfonamides, providing insights into the potential efficacy of our compound. Key areas of investigation include:

1. Antimicrobial Activity

The antimicrobial properties of benzenesulfonamides are well-documented. A study reported that certain derivatives exhibited significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these compounds ranged from 6.28 mg/mL to 6.72 mg/mL, indicating promising antimicrobial potential .

CompoundTarget BacteriaMIC (mg/mL)
4aP. aeruginosa6.67
4dE. coli6.72
4hS. aureus6.63

2. Anti-inflammatory Activity

In vivo studies have demonstrated that related benzenesulfonamide compounds exhibit significant anti-inflammatory effects. For instance, certain derivatives were shown to inhibit carrageenan-induced paw edema in rats by up to 94%, suggesting strong anti-inflammatory properties .

3. Anticancer Activity

The anticancer potential of benzenesulfonamides has been explored extensively. A recent study highlighted a similar compound that effectively inhibited tumor growth in xenograft models by targeting both tubulin polymerization and STAT3 phosphorylation pathways . This dual-target approach may enhance therapeutic efficacy while minimizing side effects.

Case Study: Anticancer Efficacy

In a study focusing on the anticancer activity of a related benzenesulfonamide, researchers found that the compound inhibited cell proliferation in various cancer cell lines with IC50 values ranging from 1.35 µM to 3.04 µM . The compound demonstrated selective toxicity towards cancer cells compared to normal cells, indicating its potential as an anticancer agent.

Pharmacokinetics and Safety Profile

Pharmacokinetic studies revealed favorable profiles for related compounds, including good oral bioavailability and low toxicity in animal models, with no acute toxicity observed at high doses (up to 2000 mg/kg) . These findings are crucial for considering clinical applications.

Q & A

Q. What are the key synthetic strategies for preparing 2-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide?

The synthesis involves multi-step protocols, including:

  • Reductive amination : For cyclohexylamine intermediates, NaHB(OAc)₃ in DCM/HOAc is used to reduce imine bonds while preserving stereochemistry .
  • Sulfonamide coupling : Reacting benzenesulfonyl chloride with a cyclohexylamine precursor under basic conditions (e.g., Et₃N) in anhydrous THF .
  • Pyrimidinyloxy linkage : Nucleophilic aromatic substitution (SNAr) between a hydroxylated cyclohexane derivative and 2-chloropyrimidine, catalyzed by K₂CO₃ in DMF .

Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?

  • NMR spectroscopy : ¹H/¹³C NMR resolves stereochemistry (e.g., cyclohexyl chair conformation) and substituent positions .
  • Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 452 [M+H]⁺ in similar sulfonamides) .
  • X-ray crystallography : Confirms absolute configuration, as demonstrated for analogous compounds with R-factor < 0.05 .

Q. How is the compound’s solubility and stability profiled in preclinical studies?

  • Solubility : Tested in DMSO/PBS mixtures (e.g., 10 mM stock in DMSO, diluted to <1% in buffer) .
  • Stability : HPLC analysis under physiological pH (7.4) and temperature (37°C) over 24 hours to assess degradation .

Advanced Research Questions

Q. What strategies ensure enantiomeric purity during synthesis?

  • Chiral resolution : Use of chiral stationary phases (e.g., Chiralpak® AD-H) for HPLC separation of diastereomers .
  • Asymmetric catalysis : Employing chiral ligands (e.g., BINAP) in transition metal-catalyzed steps to control cyclohexyl stereochemistry .
  • Crystallization-induced diastereomer transformation : Selective crystallization of (1r,4r)-isomers from racemic mixtures using ethanol/water .

Q. How can computational modeling predict target binding interactions?

  • Molecular docking : PDB templates (e.g., 3HKC) guide docking into TRPML1/TRPML2 channels, with scoring functions (e.g., AutoDock Vina) prioritizing sulfonamide-π interactions .
  • MD simulations : GROMACS-based simulations (100 ns) assess binding stability, focusing on hydrogen bonds between methoxy groups and Arg residues .

Q. What in vitro models evaluate biological activity and mechanism?

  • TRPML inhibition assays : Calcium flux measurements in HEK293 cells transfected with TRPML1/TRPML2, using Fluo-4 AM dye .
  • Kinase profiling : Broad-panel screening (e.g., Eurofins KinaseProfiler) to identify off-target effects on kinases like PI3K or mTOR .
  • Cellular uptake : LC-MS quantification in primary macrophages to assess permeability and intracellular accumulation .

Q. How is structure-activity relationship (SAR) analyzed for analogs?

  • Pyrimidine substituent variation : Comparing IC₅₀ values of 2-pyrimidinyloxy vs. 4-pyridyl derivatives in TRPML assays .
  • Sulfonamide modifications : Testing methyl/methoxy substitutions on benzene for logP optimization (e.g., ClogP 2.5–3.5) .
  • Cyclohexyl ring rigidity : Evaluating (1r,4r) vs. (1s,4s) isomers in cell viability assays to determine stereochemical impact .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.